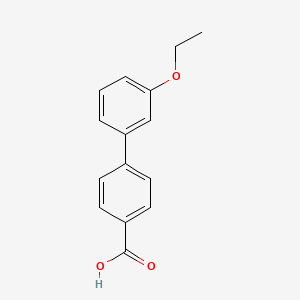

4-(3-ethoxyphenyl)benzoic Acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid involved methylation, thiocyanation, hydrolysis, and ethylation reactions, starting from 4-amino salicylic acid . Similarly, the synthesis of 4-(4-phenylbutoxy) benzoic acid was achieved through a 4-step reaction using 4-chloro-1-butanol, with CHCl_3 as a solvent and AlCl_3 as a catalyst . These methods could potentially be adapted for the synthesis of 4-(3-ethoxyphenyl)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives can be determined using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction, and further supported by theoretical calculations using density functional theory (DFT) . These methods could be applied to determine the molecular structure of 4-(3-ethoxyphenyl)benzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions. The Mitsunobu reaction, for instance, was used with 4-(diphenylphosphino)benzoic acid to stereospecifically invert a secondary alcohol to an ester . Azo-benzoic acids demonstrated acid-base dissociation and azo-hydrazone tautomerism in solution, influenced by solvent composition and pH . These findings suggest that 4-(3-ethoxyphenyl)benzoic acid may also participate in similar reactions, depending on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For example, the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was stabilized by intermolecular hydrogen bonds, which were also confirmed by natural bond orbital (NBO) analysis . The small energy gap between the frontier molecular orbitals indicated nonlinear optical activity . Similarly, the quantum chemical calculations for 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid provided insights into the active centers and stability of the compound . These analyses could be relevant for understanding the properties of 4-(3-ethoxyphenyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

-

Corrosion Inhibition

- Field : Materials Science

- Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

- Method : The inhibition efficiency is evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

-

Pressure Studies

- Field : Materials Science

- Application : Benzoic acid derivatives are studied under pressure using Raman spectroscopic studies .

- Method : The influence of weak, non-bonded interactions in BA derivatives is studied using density functional theory (DFT) calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results : The results of the high pressure Raman spectroscopic work on PA up to about 1 GPa are presented and compared with those of BA and SA .

-

Pharmacological Activity

- Field : Pharmacology

- Application : 3-Phenoxybenzoic acid derivatives were synthesized and their pharmacological activity was studied .

- Method : The method of application or experimental procedures was not specified in the source .

- Results : Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Safety And Hazards

The safety and hazards of 4-(3-ethoxyphenyl)benzoic Acid are not directly available. However, similar compounds like benzoic acid may form combustible dust concentrations in air, cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure8.

Zukünftige Richtungen

4-(3-ethoxyphenyl)benzoic Acid is a novel compound with several potential implications in various fields of research and industry1. Its future directions could involve further research into its properties and potential applications.

Please note that the information provided is based on the closest available data and may not fully represent the exact properties of 4-(3-ethoxyphenyl)benzoic Acid.

Eigenschaften

IUPAC Name |

4-(3-ethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDQGPUCKPVYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374465 | |

| Record name | 4-(3-ethoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-ethoxyphenyl)benzoic Acid | |

CAS RN |

202208-73-9 | |

| Record name | 4-(3-ethoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenyl-(3'-ethoxy)carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)